molecular formula C13H16N4O B500369 N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 898644-15-0

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B500369
CAS No.: 898644-15-0
M. Wt: 244.29g/mol
InChI Key: SUJRSDSERCBKTN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both a triazole ring and a substituted phenyl group in its structure suggests potential biological activity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Phenyl Group: The 4-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.

    Formation of the Butanamide Moiety: The final step involves the coupling of the triazole derivative with a butanoyl chloride under basic conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide exerts its effects would depend on its specific biological or chemical activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
  • N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
  • N-(4-nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Uniqueness

N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-3-5-12(6-4-10)16-13(18)7-11(2)17-9-14-8-15-17/h3-6,8-9,11H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJRSDSERCBKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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